molecular formula C7H7BrClF2N B13086636 (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B13086636
M. Wt: 258.49 g/mol
InChI Key: ICMFOUXNTVJQCE-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrClF2N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,5-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where the amino group is introduced at the methylene position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and amination reactions, followed by purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different amine derivatives .

Scientific Research Applications

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (3-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

Uniqueness

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

(3-bromo-2,5-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-6-2-5(9)1-4(3-11)7(6)10;/h1-2H,3,11H2;1H

InChI Key

ICMFOUXNTVJQCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)Br)F.Cl

Origin of Product

United States

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